2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile
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Overview
Description
2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular formula C10H7F4N . It is a derivative of phenylacetonitrile, which is a type of nitrile and a phenyl derivative .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile consists of a phenyl ring with a trifluoromethyl group, a methyl group, and a nitrile group attached to it . The exact 3D structure can be determined using computational chemistry methods .Scientific Research Applications
Chemical Properties
“2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the CAS Number: 1823323-72-3 . It has a molecular weight of 217.17 . The compound is solid at room temperature .
Synthesis of Aminopyridines
This compound acts as a reactant in the preparation of aminopyridines through amination reactions . Aminopyridines are a class of compounds that have been widely used in medicinal chemistry due to their biological activities.
Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls
It is also used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . Tetramethylbiphenyls are important intermediates in organic synthesis and have applications in the production of dyes, pharmaceuticals, and agrochemicals.
Role in C–F Bond Activation
The compound has been successfully utilized in C–F bond activation in a CF3 group . This includes anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Use in Drug Synthesis
The compound has been used in the synthesis of FDA-approved drugs . For example, it was used in the synthesis of alpelisib, a drug used for the treatment of breast cancer .
Mechanism of Action
properties
IUPAC Name |
2-[2-fluoro-4-methyl-3-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N/c1-6-2-3-7(4-5-15)9(11)8(6)10(12,13)14/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNILPJPGBDSOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC#N)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile |
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